molecular formula C13H15N5O3 B2543325 N-(5-methylisoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1901059-60-6

N-(5-methylisoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2543325
CAS No.: 1901059-60-6
M. Wt: 289.295
InChI Key: DKZZKVDVQIDVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methylisoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide is a compound that belongs to the class of heterocyclic compounds, which are known for their diverse biological activities. This compound features a unique structure combining an isoxazole ring, a morpholine ring, and a pyrimidine ring, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The morpholine ring can be introduced through nucleophilic substitution reactions, while the pyrimidine ring is often synthesized via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve the use of catalyst-free and microwave-assisted one-pot methods to enhance efficiency and yield . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methylisoxazol-3-yl)-6-morpholinopyrimidine-4-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-9-6-11(17-21-9)16-13(19)10-7-12(15-8-14-10)18-2-4-20-5-3-18/h6-8H,2-5H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZZKVDVQIDVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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